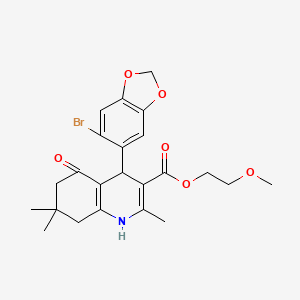![molecular formula C15H25NO B4975453 N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4975453.png)
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide, also known as PTUC, is a synthetic compound that belongs to the class of tricyclic amides. It is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been shown to inhibit the activity of TRPV1, a pain-sensing ion channel, and to activate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in lab experiments is its high purity and stability. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. One potential direction is to further investigate its mechanism of action and how it modulates ion channels and receptors. Another direction is to explore its potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in humans to determine its potential for clinical use.
Conclusion:
In conclusion, N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is a synthetic compound that has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, pain, and neurodegenerative diseases. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of various neurological disorders. Future research directions include further investigating its mechanism of action, exploring its potential therapeutic applications, and investigating its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide involves a multi-step process that starts with the reaction of 1,3-cyclohexadiene with N-isopropylacrylamide in the presence of a catalyst. This reaction produces a tricyclic intermediate that is subsequently treated with a carboxylic acid to form N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. The overall yield of this synthesis process is around 40-50%, and the purity of the final product is >95%.
Wissenschaftliche Forschungsanwendungen
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, pain, and neurodegenerative diseases. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-propan-2-yltricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)16-14(17)15-7-11-3-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUGUUUPGGYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CCC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)
![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4975397.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![N-(2-methoxyethyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4975449.png)
![6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)